G418

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

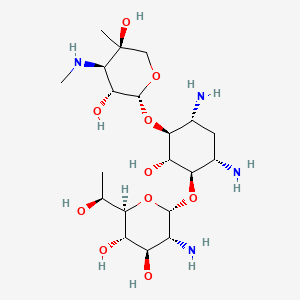

La généticine, également connue sous le nom de G418, est un antibiotique aminoglycoside de structure similaire à la gentamicine B1. Elle est produite par la bactérie Micromonospora rhodorangea. La généticine est largement utilisée en recherche de laboratoire pour sélectionner des cellules génétiquement modifiées en inhibant la synthèse des protéines dans les cellules procaryotes et eucaryotes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La généticine est synthétisée par fermentation par la bactérie Micromonospora rhodorangea. La synthèse implique la production de l'antibiotique par une série de réactions biochimiques à l'intérieur de la bactérie .

Méthodes de production industrielle : La production industrielle de la généticine implique des procédés de fermentation à grande échelle. La bactérie Micromonospora rhodorangea est cultivée dans des bioréacteurs dans des conditions contrôlées pour maximiser le rendement en généticine. L'antibiotique est ensuite extrait et purifié pour être utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Enzymatic Modification Conferring Resistance

The neo resistance gene (Tn5 transposon origin) encodes aminoglycoside 3'-phosphotransferase II (APH 3' II), which catalyzes ATP-dependent phosphorylation:

Reaction :

This compound ATPAPH 3 IIThis compound 3 phosphate ADP

Key characteristics:

Chemical Derivatization for Analytical Detection

This compound's poor UV absorption necessitates derivatization for HPLC analysis. The standard protocol involves:

DNFB (1-fluoro-2,4-dinitrobenzene) Derivatization :

This compound primary amine DNFB100°C,45 minDNP this compound conjugate

| Parameter | Specification |

|---|---|

| Reaction Yield | >95% |

| Detection Limit | 78 ng/ml |

| Linear Range | 0.1–100 µg/ml |

| Retention Time (C18) | 13.6 ± 0.09 min |

This method enables precise quantification in biological matrices, with recovery rates:

| Matrix | Recovery (%) |

|---|---|

| Plasma | 98.2 ± 3.1 |

| Liver | 95.4 ± 2.8 |

| Kidney | 96.7 ± 3.4 |

Translational Readthrough Induction

At sub-inhibitory concentrations (50–200 µg/ml), this compound promotes nonsense mutation suppression:

Mechanism :

-

Backs 40S ribosomal subunit to allow near-cognate tRNA incorporation

-

Readthrough efficiency varies by stop codon:

In NBCe1-A-Q29X mutation models:

-

75 µg/ml this compound restored 61.3 ± 4.7% wild-type transporter activity

-

Membrane expression increased from undetectable to 58.9 ± 5.1% WT levels

Prion Infection Interference

This compound (≥1 mg/ml) inhibits de novo prion infection through:

| Parameter | Effect |

|---|---|

| PrP<sup>res</sup> accumulation | Reduced by 83% (RML strain) |

| Infection latency | Extended from 3 to >14 days |

| EC<sub>50</sub> | 0.65 mg/ml (22L strain) |

Mechanistically, this involves:

Applications De Recherche Scientifique

Geneticin has a wide range of applications in scientific research, including:

Chemistry: Used as a selective agent in molecular genetics experiments.

Biology: Employed in cell culture to select genetically modified cells.

Medicine: Utilized in gene therapy research to select cells that have successfully incorporated therapeutic genes.

Industry: Applied in the production of genetically modified organisms for various industrial purposes

Mécanisme D'action

Geneticin exerts its effects by binding to the ribosome and inhibiting protein synthesis. This inhibition occurs during the elongation step of translation, preventing the formation of functional proteins. The molecular targets of Geneticin include the ribosomal subunits in both prokaryotic and eukaryotic cells. The pathways involved in its mechanism of action are primarily related to the inhibition of protein synthesis .

Comparaison Avec Des Composés Similaires

Gentamicin: Similar in structure and function, but with different specificity and potency.

Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.

Kanamycin: Shares structural similarities and is used for similar applications.

Uniqueness of Geneticin: Geneticin is unique in its high potency and effectiveness in selecting genetically engineered cells. It is considered the gold standard for eukaryotic cell selection due to its high purity and reliability compared to other aminoglycoside antibiotics .

Propriétés

Formule moléculaire |

C20H40N4O10 |

|---|---|

Poids moléculaire |

496.6 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+,19+,20-/m0/s1 |

Clé InChI |

BRZYSWJRSDMWLG-KVXRWBJUSA-N |

SMILES isomérique |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |

SMILES canonique |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |

Synonymes |

antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.